molecular formula C12H18ClN B13292479 Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine

Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine

Cat. No.: B13292479
M. Wt: 211.73 g/mol
InChI Key: NUZUQXBPBMDOBZ-UHFFFAOYSA-N
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Description

Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine is a chemical compound with the CAS Registry Number 1566103-55-6 . It has a molecular formula of C12H18ClN and a molecular weight of 211.73 g/mol . The compound is characterized by the SMILES notation CC1=CC(CNC(C)(C)C)=CC=C1Cl, which describes its specific structural arrangement featuring a tert-butylamine group attached to a 4-chloro-3-methylbenzyl backbone . This amine is part of a class of substituted benzylamines that serve as valuable building blocks in synthetic organic chemistry. Researchers utilize such compounds as key intermediates in the development of more complex molecules, potentially for pharmaceutical applications, materials science, and chemical biology research. The presence of both the chloro and methyl substituents on the aromatic ring, combined with the sterically hindered tert-butyl group, makes this amine a versatile precursor for exploring structure-activity relationships and for constructing compound libraries in medicinal chemistry programs . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18ClN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

NUZUQXBPBMDOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl[(4-chloro-3-methylphenyl)methyl]amine generally involves the nucleophilic substitution of a suitable halogenated aromatic precursor with a tert-butylamine or its equivalent. The key step is the formation of the amine linkage at the benzylic position adjacent to the 4-chloro-3-methylphenyl group.

Method 1: Reductive Amination Approach

One common approach is the reductive amination of 4-chloro-3-methylbenzaldehyde with tert-butylamine. This involves:

  • Step 1: Condensation of 4-chloro-3-methylbenzaldehyde with tert-butylamine to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride or catalytic hydrogenation.

This method provides good regioselectivity and yields the desired this compound with minimal side reactions.

Method 2: Nucleophilic Substitution of Benzylic Halides

An alternative method involves:

  • Step 1: Synthesis of 4-chloro-3-methylbenzyl chloride or bromide as the benzylic halide precursor.
  • Step 2: Nucleophilic substitution reaction with tert-butylamine under controlled conditions (e.g., in acetonitrile or acetone solvents) to yield the target amine.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Method 3: Palladium-Catalyzed Amination

Recent advances in palladium-catalyzed cross-coupling reactions allow for the direct amination of aryl halides with tert-butylamine derivatives:

  • Using palladium catalysts with appropriate ligands, 4-chloro-3-methylphenyl halides can be coupled with tert-butylamine to form the desired amine.
  • Reaction parameters such as catalyst type, ligand basicity, temperature, and substrate ratios critically influence yield and selectivity.

This method offers a modern, catalytic route with potential for high efficiency and selectivity.

Process Optimization and Solvent Effects

  • Preferred solvents include acetonitrile and acetone, which facilitate dissolution and reaction kinetics.
  • Temperature control (typically 35–42°C) is crucial for optimal conversion.
  • pH adjustments (around pH 4.3) during workup improve product isolation and purity.

Summary Table of Preparation Methods

Method Key Steps Solvents Reaction Conditions Yield (%) Notes
Reductive Amination Imine formation + reduction Ethanol, Methanol Room temp to mild heating 70–85 High selectivity, mild conditions
Nucleophilic Substitution Halide + tert-butylamine Acetonitrile, Acetone 35–42°C, pH adjustment 60–80 Requires halide precursor
Pd-Catalyzed Amination Cross-coupling of aryl halide + amine Toluene, DMF Elevated temp, catalyst dependent 65–90 Catalytic, scalable

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical alkylation and acylation reactions. In the presence of alkyl halides or acyl chlorides, nucleophilic substitution occurs at the amine nitrogen.

Example reaction :

Tert butyl 4 chloro 3 methylphenyl methyl amine+R XBaseR NH CH Ar+HX\text{Tert butyl 4 chloro 3 methylphenyl methyl amine}+\text{R X}\xrightarrow{\text{Base}}\text{R NH CH Ar}+\text{HX}

  • Conditions : K₂CO₃ or Et₃N in polar aprotic solvents (e.g., DMF, THF) at 60–100°C .

  • Outcome : Substituted tertiary amines or amides form with moderate to high yields (60–85%) .

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituent at the para position on the aromatic ring is susceptible to NAS under catalytic conditions.

Example reaction :

Ar Cl+NuPd catalysisAr Nu+Cl\text{Ar Cl}+\text{Nu}^-\xrightarrow{\text{Pd catalysis}}\text{Ar Nu}+\text{Cl}^-

  • Conditions : Pd/diphosphine catalysts (e.g., PdCl₂/dppf) in toluene at 105°C .

  • Key data :

    SubstrateCatalystConversion (%)Selectivity (%)
    4-Chloro-3-methylPdCl₂/xantphos9288 (mono-insertion)

Coupling Reactions

The aryl chloride participates in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki Coupling

Ar Cl+Boronic acidPdAr Ar \text{Ar Cl}+\text{Boronic acid}\xrightarrow{\text{Pd}}\text{Ar Ar }

  • Conditions : Pd(PPh₃)₄, K₂CO₃, 80°C in dioxane .

  • Yield : 70–90% for biphenyl derivatives .

Buchwald-Hartwig Amination

Ar Cl+AminePdAr NR \text{Ar Cl}+\text{Amine}\xrightarrow{\text{Pd}}\text{Ar NR }

  • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C in toluene .

  • Yield : 65–80% for diarylamines .

Reductive Amination

The benzylamine group undergoes reductive amination with ketones or aldehydes to form secondary or tertiary amines.

Example reaction :

RCHO+AmineNaBH CNRCH NH CH Ar\text{RCHO}+\text{Amine}\xrightarrow{\text{NaBH CN}}\text{RCH NH CH Ar}

  • Conditions : NaBH₃CN in MeOH at 25°C.

  • Yield : 50–75% for alkylated products.

Oxidation Reactions

The amine can be oxidized to nitroso or nitro compounds under strong oxidizing conditions.

Example reaction :

R NH H O Fe2+R NO\text{R NH }\xrightarrow{\text{H O Fe}^{2+}}\text{R NO}

  • Conditions : H₂O₂/FeSO₄ in acidic media .

  • Limitation : Over-oxidation to nitro compounds occurs at higher temperatures .

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes) to form imines or Schiff bases.

Example reaction :

RCHO+AmineRCH N CH Ar+H O\text{RCHO}+\text{Amine}\rightarrow \text{RCH N CH Ar}+\text{H O}

  • Conditions : Anhydrous ethanol, reflux .

  • Yield : 60–80% for stabilized imines .

Complexation with Metals

The lone pair on the nitrogen atom enables coordination with transition metals like Pd or Cu.

Example : Formation of Pd-amine complexes for catalytic cycles .

  • Key insight : The tert-butyl group’s steric bulk reduces catalytic activity but improves selectivity in cross-couplings .

Scientific Research Applications

Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(4-chloro-3-methylphenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the tert-butyl group and the chloro-substituted benzylamine structure can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Butyl-(4-chloro-3-trifluoromethyl-benzyl)-amine (CAS 90390-45-7)
  • Key Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) group.
  • Molecular Formula : C₁₂H₁₅ClF₃N
  • Molecular Weight : 265.70 g/mol .
(b) tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine (CAS 1526714-05-5)
  • Key Differences : Substituted with chlorine at meta and fluorine at para positions.
  • Molecular Formula : C₁₁H₁₅ClFN
  • Molecular Weight : 215.69 g/mol .
  • Impact : Fluorine’s electronegativity enhances dipole interactions and bioavailability. The altered halogen positions may affect steric hindrance and receptor selectivity.

Variations in the Alkylamine Group

(a) (4-chlorophenyl)methylamine
  • Key Differences : Replaces tert-butyl with a pentan-3-yl group.
  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol .
  • Impact : The linear pentyl chain increases flexibility and lipophilicity, which could alter pharmacokinetic properties like absorption and distribution.
(b) (4-Bromothiophen-3-yl)methylamine (CAS 1516557-38-2)
  • Key Differences : Aromatic ring replaced with brominated thiophene.
  • Molecular Formula : C₉H₁₄BrNS
  • Molecular Weight : 248.18 g/mol .

Functional Group Modifications

(a) Amide and Ester Derivatives
  • Example : 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide () .
  • Key Differences : Incorporates an amide linkage instead of an amine.
  • Impact : Amides exhibit higher polarity and hydrogen-bonding capacity, which can enhance solubility but reduce membrane permeability.
(b) Oxime Derivatives
  • Example: (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate (CAS 306732-27-4) .
  • Key Differences : Contains an oxime ester group.

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
This compound C₁₂H₁₇ClN 210.72 ~3.5* 4-Cl, 3-CH₃, tert-butyl
Butyl-(4-chloro-3-CF₃-benzyl)-amine C₁₂H₁₅ClF₃N 265.70 4.64 4-Cl, 3-CF₃, n-butyl
tert-butyl[(3-Cl-4-F-phenyl)methyl]amine C₁₁H₁₅ClFN 215.69 ~2.8* 3-Cl, 4-F, tert-butyl
(4-Cl-phenyl)methylamine C₁₂H₁₈ClN 211.73 ~3.8* 4-Cl, pentan-3-yl

*Estimated based on structural analogs.

Biological Activity

Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring substituted with a chlorine atom and a methyl group. Its molecular formula is C12H18ClNC_{12}H_{18}ClN, with a molecular weight of approximately 229.73 g/mol. The presence of the tert-butyl group enhances the lipophilicity, which can influence its pharmacokinetics and receptor interactions.

Research indicates that this compound may interact with various biological targets, particularly neurotransmitter receptors. Preliminary studies suggest it may act as an agonist or antagonist at specific receptors, including:

  • Serotonin 5-HT2A Receptor : This receptor is implicated in mood regulation and psychotropic effects.
  • Dopamine D2 Receptor : Involvement in reward pathways and motor control suggests potential applications in treating neurological disorders.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of notable findings:

Study Target Activity Methodology
Study 15-HT2AAgonistRadiolabeled binding assays
Study 2D2AntagonistFunctional assays in cell lines
Study 3NeuroprotectionModerate efficacyIn vitro neuroprotection assays

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Behavioral Studies : In animal models, administration of the compound resulted in altered behavior consistent with modulation of serotonergic and dopaminergic systems, supporting its role as a candidate for further investigation in psychiatric disorders.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the influence of specific substituents on biological activity. For example:

  • Compounds with halogen substitutions (such as chlorine) often exhibit enhanced receptor affinity.
  • The presence of bulky groups like tert-butyl can improve membrane penetration, thereby increasing bioavailability.

Q & A

Q. Q1. How can researchers optimize the synthesis of tert-butyl[(4-chloro-3-methylphenyl)methyl]amine to improve yield and purity?

Methodological Answer:

  • Stepwise Functional Group Introduction : Based on analogous syntheses (e.g., tert-butyl-containing amines), multi-step strategies are recommended. For example, introduce the tert-butyl group via nucleophilic substitution or reductive amination, followed by coupling with a chlorinated aromatic precursor .
  • Reaction Optimization : Use catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as demonstrated in coupling tert-butyl-protected intermediates with chlorophenyl moieties . Adjust solvents (e.g., THF or DCM) and temperatures (e.g., 65°C for 16 hours) to enhance reactivity .
  • Purification : Employ column chromatography with silica gel or preparative HPLC, referencing protocols for structurally similar amines .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1^1H NMR to identify tert-butyl protons (δ ~1.2–1.4 ppm) and aromatic protons from the chloromethylphenyl group (δ ~6.8–7.5 ppm). 13^{13}C NMR can confirm tertiary carbons (δ ~28–35 ppm for tert-butyl) and aryl chloride carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., C12_{12}H17_{17}ClN, calculated m/z 210.105) and isotopic patterns .
  • FT-IR : Detect N-H stretches (~3300 cm1^{-1}) and C-Cl vibrations (~550–650 cm1^{-1}) .

Q. Q3. How should researchers handle discrepancies in reported physical properties (e.g., solubility, melting point) for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis and purification protocols from peer-reviewed sources (e.g., PubChem or academic journals) to validate properties .
  • Contextual Analysis : Consider solvent polarity effects; for example, tert-butyl groups enhance solubility in non-polar solvents, while chloroaromatic moieties may reduce it . Cross-reference with structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, m.p. data in ).

Advanced Research Questions

Q. Q4. What reaction mechanisms govern the nucleophilic substitution of this compound in complex syntheses?

Methodological Answer:

  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or computational modeling (DFT) to probe transition states. For example, the tert-butyl group may sterically hinder nucleophilic attack at the benzylic position, requiring polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Case Study : Analogous reactions (e.g., thionyl chloride-mediated phosphorylation of tert-butyl amines) suggest bimolecular nucleophilic substitution (SN_N2) pathways under controlled conditions .

Q. Q5. How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The chlorophenyl group may engage in hydrophobic interactions, while the tert-butyl group stabilizes binding pockets .
  • QSAR Analysis : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity data from analogous compounds (e.g., antimicrobial or anticancer activities) .

Q. Q6. What strategies mitigate decomposition or side reactions during derivatization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the amine with Boc (tert-butyloxycarbonyl) groups during harsh reactions (e.g., Grignard additions), followed by deprotection with TFA .
  • Temperature Control : Avoid exceeding 80°C during coupling reactions to prevent tert-butyl group cleavage, as observed in similar syntheses .
  • Inert Atmosphere : Use argon or nitrogen to minimize oxidation of the benzylic amine .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting toxicity reports for tert-butyl-containing chlorophenyl amines?

Methodological Answer:

  • Hazard Reassessment : Cross-reference safety data sheets (SDS) for structurally related compounds. For example, while Tert-butyl (4-chlorophenethyl)carbamate is classified as non-hazardous , other chlorophenyl amines require rigorous waste management .
  • In Silico Tox Prediction : Use tools like ProTox-II to predict acute toxicity (e.g., LD50_{50}) and compare with experimental data .

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